molecular formula C18H17N5O B12169533 3,4-dihydroisoquinolin-2(1H)-yl[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B12169533
M. Wt: 319.4 g/mol
InChI Key: GPHBSWLKZPUDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,4-dihydroisoquinolin-2(1H)-yl[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone features a dihydroisoquinoline scaffold linked via a methanone bridge to a phenyl ring substituted with a 5-methyltetrazole group at the 3-position. The dihydroisoquinoline core is a privileged structure in medicinal chemistry, known for its conformational rigidity and ability to engage in π-π stacking and hydrogen-bonding interactions with biological targets .

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[3-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C18H17N5O/c1-13-19-20-21-23(13)17-8-4-7-15(11-17)18(24)22-10-9-14-5-2-3-6-16(14)12-22/h2-8,11H,9-10,12H2,1H3

InChI Key

GPHBSWLKZPUDLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroisoquinoline with a suitable benzaldehyde derivative, followed by cyclization and functional group modifications to introduce the tetrazole moiety. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroisoquinolin-2(1H)-yl[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3,4-Dihydroisoquinolin-2(1H)-yl[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds


Key Observations :

  • Substituent Position : The meta-substituted tetrazole in the target compound contrasts with para-substituted analogs (e.g., Compound 9 ), which may alter target binding specificity.
  • Functional Groups: Chlorine (Compound 12) increases lipophilicity (logP = 3.55), while polar groups like pyrrolidine (Compound 9) or morpholino () enhance solubility and target engagement .
  • Scaffold Modifications: Methoxy and phenoxy groups (Compound 116) extend interactions with hydrophobic pockets in receptors like GluN2C .

Pharmacological Activity Comparisons

Enzyme Inhibition

  • BChE Inhibition: Compound 9 (pyrrolidine analog) exhibited IC₅₀ = 1.2 µM for BChE with >100-fold selectivity over AChE, attributed to dual binding at the catalytic active site (CAS) and peripheral anionic site (PAS) .
  • Antitumor Activity : Thiadiazole derivatives (e.g., Compound 9b) showed IC₅₀ = 2.94 µM against HepG2 cells, suggesting that tetrazole-containing analogs could leverage similar mechanisms .

Anti-Aβ Aggregation

  • Compounds 9 and 23 () reduced Aβ₁–₄₂ aggregation by 40–60% at 10 µM, with neuroprotective effects in SH-SY5Y cells. The tetrazole’s polarity may facilitate interactions with amyloid fibrils.

Physicochemical and ADMET Properties

Property Target Compound (Predicted) Compound 9 Compound 12 BT44
Molecular Weight (g/mol) ~349 (estimated) 336.4 271.74 ~550 (estimated)
logP ~3.8 (tetrazole polarity) 2.9 3.55 5.8 (sulfonyl group)
Hydrogen Bond Acceptors 5 (tetrazole + carbonyl) 4 2 6
Solubility (logSw) -3.7 (moderate) -4.2 -3.77 -5.1 (low)

Key Insights :

  • The tetrazole group in the target compound likely improves aqueous solubility compared to highly lipophilic analogs like BT44 .
  • Chlorine substitution (Compound 12) increases membrane permeability but may reduce CNS penetration due to higher logP .

Biological Activity

The compound 3,4-dihydroisoquinolin-2(1H)-yl[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone is a member of the dihydroisoquinoline class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

  • Dihydroisoquinoline moiety : Known for various biological activities, including neuroprotective and anti-inflammatory effects.
  • Tetrazole ring : Often associated with enhanced pharmacological properties due to its ability to mimic carboxylic acids.

Chemical Formula

The chemical formula of the compound is C₁₅H₁₅N₅O.

Antifungal Activity

Research indicates that compounds similar to 3,4-dihydroisoquinolin-2(1H)-yl[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone exhibit significant antifungal properties. A study evaluated various derivatives of dihydroisoquinolines against phytopathogenic fungi, demonstrating that many compounds showed effective antifungal activity at concentrations as low as 50 μg/mL. Notably, some derivatives exhibited EC₅₀ values ranging from 8.88 to 19.88 µg/mL, indicating a strong concentration-dependent relationship in their antifungal efficacy .

The antifungal mechanism appears to involve the disruption of fungal cell membranes and interference with cellular processes. The presence of electron-withdrawing substituents on the phenyl ring enhances activity, suggesting that structural modifications can significantly influence efficacy. The structure-activity relationship (SAR) analysis revealed that halogenated derivatives often outperformed non-halogenated counterparts, highlighting the importance of molecular design in developing effective antifungal agents .

Neuroprotective Effects

Dihydroisoquinoline derivatives are also noted for their neuroprotective effects. Research suggests that these compounds may exert antioxidant properties that protect neuronal cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Potential

Preliminary studies indicate that certain dihydroisoquinoline derivatives possess anticancer properties, potentially through the induction of apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation. Further investigation into this area could reveal new therapeutic avenues for cancer treatment.

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, a series of dihydroisoquinoline compounds were tested against seven strains of phytopathogenic fungi. The results showed that compounds with specific substitutions on the phenyl ring exhibited enhanced antifungal activity compared to traditional antifungal agents. This study supports the hypothesis that structural modifications can lead to improved bioactivity in agricultural applications .

Case Study 2: Neuroprotection in Animal Models

In animal models simulating neurodegenerative conditions, administration of dihydroisoquinoline derivatives resulted in reduced markers of oxidative stress and improved cognitive function. These findings suggest potential applications in treating neurodegenerative diseases and warrant further clinical investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.